1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Description
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an aromatic ketone derivative featuring a 2,4-dimethoxy-substituted phenyl ring linked via an ethanone bridge to a 1,3-dioxolane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of hydroxyketones via deacetalization reactions . Its molecular formula is C₁₃H₁₆O₅, with a molecular weight of ~260.26 g/mol (calculated). The 1,3-dioxolane group acts as a protective moiety for the ketone functionality, enabling selective reactivity in multi-step syntheses.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-9-3-4-10(12(7-9)16-2)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULSOPYXDGYAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and ethylene glycol.
Formation of 1,3-Dioxolane Ring: The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.
Formation of Ethanone Group: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorinated Derivatives
- 1-[2,3-Dichloro-4-(2-[1,3]dioxolan-2-yl-ethoxy)phenyl]ethanone (7a): Structure: Contains dichloro and ethoxy-dioxolane substituents. Synthesis: Prepared via nucleophilic substitution of 2,3-dichloro-4-methoxy-acetophenone with 2-(2-bromoethyl)-1,3-dioxolane in DMF, yielding 84.69% . Key Difference: Chlorine atoms enhance electrophilic reactivity compared to methoxy groups in the target compound.
Hydroxyketone Precursors
- 1-(2,4-Dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone: Structure: Methyl and dimethoxy groups on the phenyl ring. Application: Deacetalized with HCl/acetone to yield aromatic hydroxyketones (e.g., mol. wt. 236.27) . Key Difference: Methyl substitution increases steric hindrance, altering reaction kinetics compared to the target compound.
Pyridine-Based Analogs
- 1-(4-(5-Hexylthiophen-2-yl)-6-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethanone: Structure: Incorporates a pyridine-thiophene backbone. Synthesis: Refluxed with ethylene glycol and p-toluenesulfonic acid (44% yield) . Key Difference: Heteroaromatic systems (pyridine/thiophene) confer distinct electronic properties vs. purely phenyl systems.
Reactivity and Functional Group Influence
- Dioxolane as a Protective Group: The 1,3-dioxolan-2-yl group in the target compound shields the ketone from unwanted reactions, enabling selective deprotection (e.g., via acid hydrolysis) to generate hydroxyketones . This contrasts with compounds like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, where electron-withdrawing groups (e.g., nitro) enhance bioactivity but reduce synthetic versatility .
Methoxy vs. Chloro Substituents :
Methoxy groups in the target compound donate electron density via resonance, stabilizing the aromatic ring. In contrast, chloro substituents (e.g., in 7a ) withdraw electrons, increasing susceptibility to nucleophilic attack .
Physicochemical Properties
Biological Activity
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structural configuration that may contribute to various biological effects. This article reviews the available literature on its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Chemical Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
1. Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.3 | Inhibition of PI3K/Akt/mTOR signaling pathway |
The mechanisms underlying the biological activity of this compound are multi-faceted:
- Apoptosis Induction : The compound has been shown to activate caspases and promote apoptosis in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly affecting the transition from G2 to M phase.
- Inhibition of Angiogenesis : Studies suggest that it reduces vascular endothelial growth factor (VEGF) levels, thereby inhibiting angiogenesis in tumor environments.
3. Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a murine model of breast cancer, treatment with this compound led to a significant reduction in tumor size and weight after 21 days of treatment compared to control groups. The study highlighted its potential as a therapeutic agent against breast cancer .
- Prostate Cancer Model : Another study demonstrated that administration of the compound significantly inhibited tumor growth in a prostate cancer xenograft model. Histopathological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
